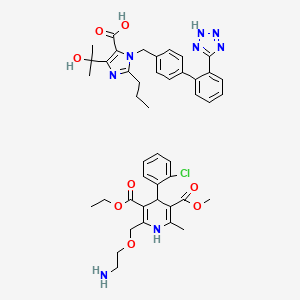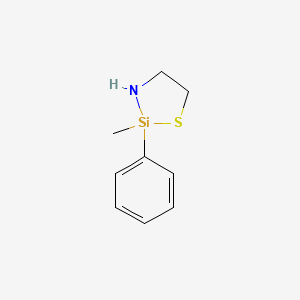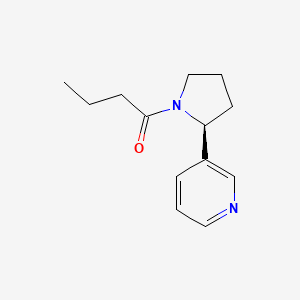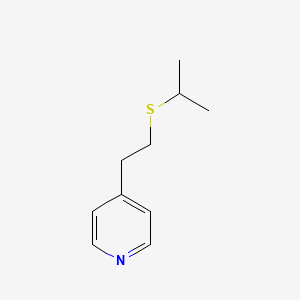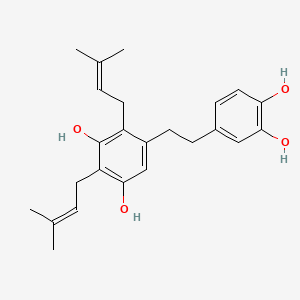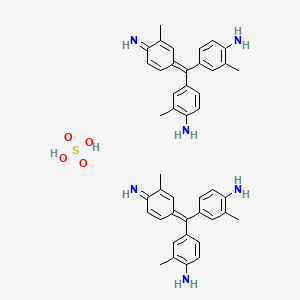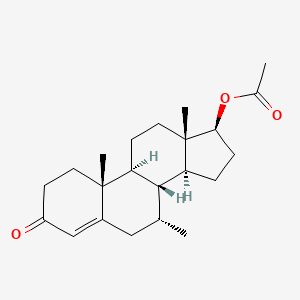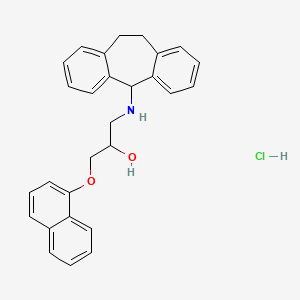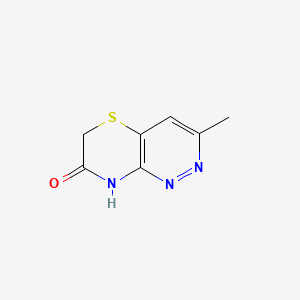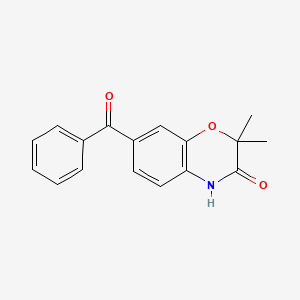
2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2-dimethyl-: is a synthetic organic compound belonging to the benzoxazine family. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of ortho-aminophenols with carboxylic acids or their derivatives: .
Use of catalysts such as Lewis acids: to facilitate the reaction.
Industrial Production Methods: Industrial production methods may involve:
Batch or continuous flow reactors: to ensure consistent quality and yield.
Optimization of reaction parameters: such as temperature, pressure, and solvent choice to maximize efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: including halogens or nucleophiles under appropriate conditions.
Major Products:
Oxidized derivatives: with altered electronic properties.
Reduced forms: with different functional groups.
Substituted compounds: with varied chemical functionalities.
科学的研究の応用
Chemistry:
Intermediate in organic synthesis: for the preparation of more complex molecules.
Building block in the synthesis of polymers: and advanced materials.
Biology and Medicine:
Potential pharmacological activities: such as antimicrobial, anti-inflammatory, or anticancer properties.
Use in drug discovery: as a scaffold for designing new therapeutic agents.
Industry:
Application in the production of specialty chemicals: and materials with unique properties.
Use in the development of coatings, adhesives, and resins: .
作用機序
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2-dimethyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Inhibition of specific enzymes: involved in disease processes.
Binding to receptors: to alter cellular signaling pathways.
類似化合物との比較
2H-1,4-Benzoxazin-3(4H)-one: A parent compound with similar structural features.
Benzoxazole derivatives: Compounds with a similar benzoxazine core but different substituents.
Benzoxazepines: Compounds with an extended ring system.
Uniqueness:
Unique substituents: such as the 7-benzoyl and 2,2-dimethyl groups that confer distinct chemical and physical properties.
Specific reactivity and applications: that differentiate it from other benzoxazine derivatives.
特性
CAS番号 |
116337-60-1 |
|---|---|
分子式 |
C17H15NO3 |
分子量 |
281.30 g/mol |
IUPAC名 |
7-benzoyl-2,2-dimethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H15NO3/c1-17(2)16(20)18-13-9-8-12(10-14(13)21-17)15(19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20) |
InChIキー |
NLLZZPGHXJYMGH-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)NC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


